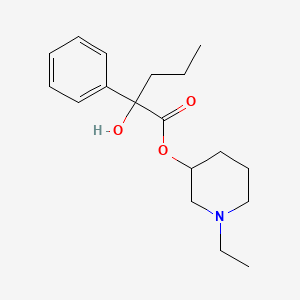![molecular formula C4H7N7 B13784523 5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine CAS No. 928338-36-7](/img/structure/B13784523.png)
5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine is a heterocyclic compound containing nitrogen atoms within its structure Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine typically involves multi-component reactions (MCRs). These reactions are advantageous due to their efficiency, high yields, and environmentally friendly nature. One common method involves the use of aldehydes, isocyanides, and heterocyclic compounds containing amidine fragments . The reaction is usually carried out in the presence of catalysts such as CeCl3·7H2O under reflux conditions in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as peracids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Oxidation: Peracids at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone imines, while substitution reactions can produce various substituted derivatives of the parent compound.
Scientific Research Applications
5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,10b-Dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines: These compounds share a similar pyrazole core and exhibit antimicrobial and anti-inflammatory activities.
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and applications in optical materials.
Uniqueness
5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine is unique due to its triamine functionality, which provides additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
928338-36-7 |
|---|---|
Molecular Formula |
C4H7N7 |
Molecular Weight |
153.15 g/mol |
IUPAC Name |
pyrazolo[5,1-c][1,2,4]triazole-3,5,6-triamine |
InChI |
InChI=1S/C4H7N7/c5-2-1-3-8-9-4(6)10(3)11(2)7/h1H,5,7H2,(H2,6,9) |
InChI Key |
LXWAQVHDZOQHRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N2C1=NN=C2N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



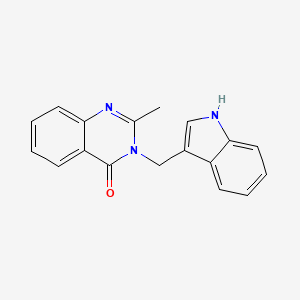
![3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13784448.png)
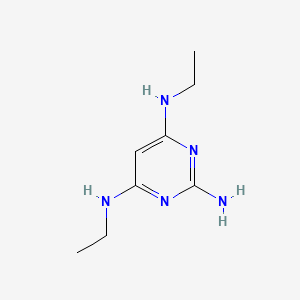

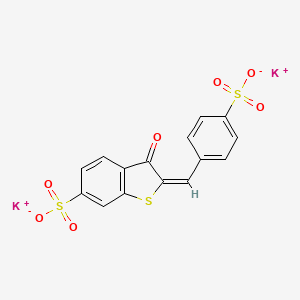
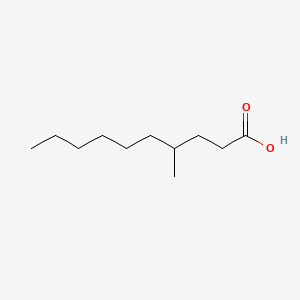
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13784485.png)
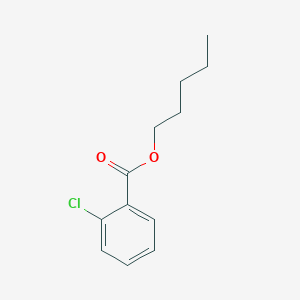


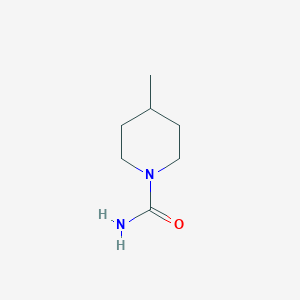
![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
